1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dicyanomethylene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 1-naphthoate is a complex organic compound with potential applications in various fields, including materials science and medicinal chemistry. This compound is characterized by its unique structure, which includes a dicyanomethylene group, a pyrroloquinoline core, and a naphthoate moiety.
Preparation Methods
The synthesis of 1-(dicyanomethylene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 1-naphthoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoline core.
Introduction of the Dicyanomethylene Group: The dicyanomethylene group is introduced through a reaction with malononitrile or similar reagents.
Attachment of the Naphthoate Moiety: The final step involves esterification or similar reactions to attach the naphthoate group to the pyrroloquinoline core.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(Dicyanomethylene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 1-naphthoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dicyanomethylene group, using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Dicyanomethylene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 1-naphthoate has several scientific research applications:
Materials Science: This compound can be used in the development of organic light-emitting diodes (OLEDs) due to its unique photophysical properties.
Medicinal Chemistry: It has potential as a scaffold for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Biological Research: The compound can be used in studies related to its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(dicyanomethylene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 1-naphthoate involves its interaction with specific molecular targets. The dicyanomethylene group and the pyrroloquinoline core are key functional groups that interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-(dicyanomethylene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 1-naphthoate include:
- 1-(Dicyanomethylene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate
- 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives
These compounds share structural similarities but differ in their specific functional groups and substituents, which can lead to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C28H19N3O3 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
[3-(dicyanomethylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C28H19N3O3/c1-16-13-28(2,3)31-25-22(16)11-19(12-23(25)24(26(31)32)18(14-29)15-30)34-27(33)21-10-6-8-17-7-4-5-9-20(17)21/h4-13H,1-3H3 |
InChI Key |
POICXOSOGGSKTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=C(C#N)C#N)C2=O)OC(=O)C4=CC=CC5=CC=CC=C54)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.